molecular formula C12H13Cl2FO B1328079 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane CAS No. 898761-18-7

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Cat. No. B1328079
CAS RN: 898761-18-7
M. Wt: 263.13 g/mol
InChI Key: TULAGOLHEDJGHV-UHFFFAOYSA-N
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Description

The compound "6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane" is not directly mentioned in the provided papers. However, the papers discuss various related fluorinated compounds, which can provide insights into the chemical behavior and properties that might be expected from the compound . Fluorinated organic compounds are of significant interest due to their unique properties and potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of fluorinated compounds often involves multi-step protocols, as seen in the preparation of the highest-energy stereoisomer of hexafluorocyclohexane, which required a 12-step synthesis . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was achieved through a two-step process involving substitution and hydrolysis, with

Scientific Research Applications

Synthetic Chemistry and Molecular Analysis 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a complex organic compound involved in synthetic chemistry research. Studies have synthesized and analyzed similar chloro- and fluoro-substituted compounds, focusing on their molecular geometry, chemical reactivity, and photo-physical properties. For instance, researchers have synthesized compounds from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone with further investigations into their molecular electrostatic potential (MEP) and HOMO - LUMO frontier orbitals, identifying chemically active sites responsible for chemical reactivity (Satheeshkumar et al., 2017). Additionally, the synthesis of compounds like 5,6-O-Cyclohexylidene-1-amino-3-azahexane from 1-chloro-2,3-O-cyclohexylidenepropane demonstrates the intricate molecular interactions and structural characterizations undertaken in this field, further elucidated through techniques like NMR and IR spectroscopy (Ozturk et al., 2005).

Materials Science In materials science, these compounds have contributed to the synthesis and characterization of new materials with potential applications. Studies involving halogenated meso-phenyl Mn(III) porphyrins, for example, reveal that the introduction of halogen atoms like chloro and fluoro enhances catalytic activity in the synthesis of polycarbonates and cyclic carbonates from carbon dioxide and epoxides. This is a significant stride in materials science, potentially paving the way for more efficient catalysis methods and the development of new materials (Cuesta-Aluja et al., 2016).

Pharmaceutical Chemistry Compounds analogous to this compound have been explored for their pharmaceutical potential. For instance, the synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase highlights the compound's role as a chiral intermediate in antidepressant drug synthesis, demonstrating the compound's relevance in the pharmaceutical industry (Choi et al., 2010).

properties

IUPAC Name

6-chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FO/c13-7-3-1-2-4-12(16)9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAGOLHEDJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645158
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-18-7
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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